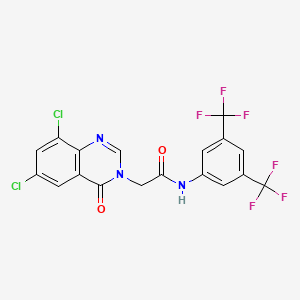
3-Chloro-4-nitrobenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-nitrobenzenesulfonic acid: is an organic compound with the molecular formula C6H4ClNO5S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the fourth position. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-nitrobenzenesulfonic acid typically involves the sulfonation of 3-chloro-4-nitrobenzene. One common method is to react 3-chloro-4-nitrobenzene with chlorosulfonic acid at elevated temperatures. The reaction conditions usually involve heating the mixture to around 90-120°C to ensure complete sulfonation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfonic acid group can be oxidized to form sulfonyl chlorides or other derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Reagents like sulfuryl chloride or thionyl chloride.
Major Products:
Substitution: Products like 3-amino-4-nitrobenzenesulfonic acid.
Reduction: Products like 3-chloro-4-aminobenzenesulfonic acid.
Oxidation: Products like 3-chloro-4-nitrobenzenesulfonyl chloride.
Scientific Research Applications
3-Chloro-4-nitrobenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-nitrobenzenesulfonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments. These properties make it useful in modifying proteins and other biomolecules .
Comparison with Similar Compounds
- 4-Chloro-3-nitrobenzenesulfonic acid
- 2-Chloro-5-nitrobenzenesulfonic acid
- 4-Chloro-2,6-dinitrobenzenesulfonic acid
Comparison: 3-Chloro-4-nitrobenzenesulfonic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its isomers, it offers distinct advantages in certain chemical reactions and industrial processes. For example, its position of the chlorine and nitro groups can affect the compound’s electrophilic and nucleophilic properties, making it more suitable for specific synthetic applications .
Properties
CAS No. |
26377-50-4 |
|---|---|
Molecular Formula |
C6H4ClNO5S |
Molecular Weight |
237.62 g/mol |
IUPAC Name |
3-chloro-4-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C6H4ClNO5S/c7-5-3-4(14(11,12)13)1-2-6(5)8(9)10/h1-3H,(H,11,12,13) |
InChI Key |
CITWEOYYERBMKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



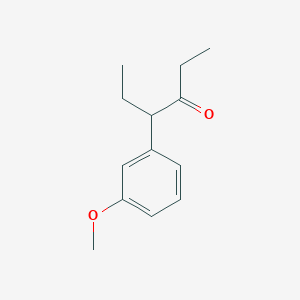
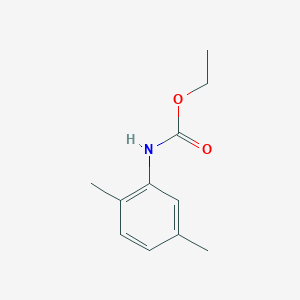
![2-[(2-Hydroxy-5-methylphenyl)carbonyl]benzoic acid](/img/structure/B11957887.png)

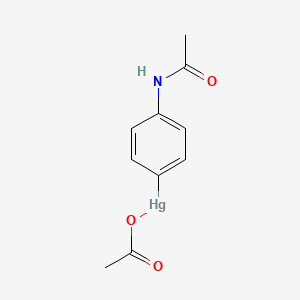

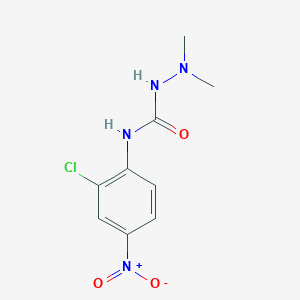

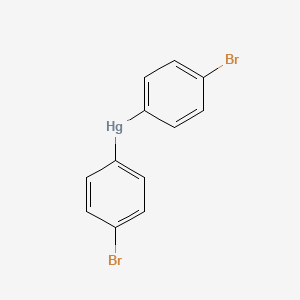
![{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}methanimidamide hydrochloride](/img/structure/B11957931.png)

